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Compound Name: Imidazo[1,2-a]pyridin-3-ylmethanol

Cat. No.: B1339669 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-3-
ylmethanol

Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized within

the medicinal chemistry community as a "privileged scaffold."[1][2][3] Its rigid, bicyclic structure

and versatile synthetic accessibility have led to its incorporation into numerous biologically

active molecules, including marketed drugs such as Zolpidem (for insomnia) and Alpidem (an

anxiolytic).[1][2][4] The scaffold's unique electronic properties and ability to engage in various

biological interactions make it a cornerstone for the development of novel therapeutic agents

targeting a wide array of diseases, including cancer, microbial infections, and tuberculosis.[2][4]

This guide focuses on a specific, functionally rich derivative: Imidazo[1,2-a]pyridin-3-
ylmethanol (CAS No: 30489-43-1, Formula: C₈H₈N₂O).[5] The introduction of a hydroxymethyl

group at the C-3 position—a site known for its nucleophilicity and importance in biological

activity—creates a versatile building block.[1][6] This functional handle allows for extensive

derivatization, making it an invaluable intermediate for constructing compound libraries for

structure-activity relationship (SAR) studies in drug discovery.

This document provides a comprehensive overview of the core physicochemical properties,

synthesis, spectroscopic characterization, reactivity, and potential applications of Imidazo[1,2-
a]pyridin-3-ylmethanol, designed for researchers, scientists, and professionals in drug

development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1339669?utm_src=pdf-interest
https://www.benchchem.com/product/b1339669?utm_src=pdf-body
https://www.benchchem.com/product/b1339669?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6284400/
https://pubmed.ncbi.nlm.nih.gov/27237332/
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08495k
https://pmc.ncbi.nlm.nih.gov/articles/PMC6284400/
https://pubmed.ncbi.nlm.nih.gov/27237332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10131611/
https://pubmed.ncbi.nlm.nih.gov/27237332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10131611/
https://www.benchchem.com/product/b1339669?utm_src=pdf-body
https://www.benchchem.com/product/b1339669?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL4333609.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6284400/
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00849e
https://www.benchchem.com/product/b1339669?utm_src=pdf-body
https://www.benchchem.com/product/b1339669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity and Core Properties
The fundamental structure of Imidazo[1,2-a]pyridin-3-ylmethanol consists of a fused

imidazole and pyridine ring system, with a hydroxymethyl substituent at the C-3 position of the

imidazole ring.

Caption: Chemical Structure of Imidazo[1,2-a]pyridin-3-ylmethanol.

Table 1: Chemical Identifiers and Core Properties

Property Value Source

IUPAC Name
Imidazo[1,2-a]pyridin-3-
ylmethanol

N/A

CAS Number 30489-43-1 [5]

Molecular Formula C₈H₈N₂O [5]

Molecular Weight 148.16 g/mol [5]

Exact Mass 148.063662883 Da [5]

| Canonical SMILES | C1=CC2=NC=C(N2C=C1)CO |[5] |

Synthesis and Manufacturing
The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the

condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] For

Imidazo[1,2-a]pyridin-3-ylmethanol, a logical and efficient approach involves the synthesis of

a C-3 functionalized precursor, such as an aldehyde, which can then be selectively reduced.

A robust method for synthesizing the key intermediate, 3-formyl-imidazo[1,2-a]pyridine,

involves the reaction of 2-aminopyridine with an α-bromocinnamaldehyde derivative in a

transition-metal-free annulation reaction.[8] The resulting aldehyde serves as a direct precursor

to the target alcohol.

Caption: Synthetic workflow for Imidazo[1,2-a]pyridin-3-ylmethanol.
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Experimental Protocol: Two-Step Synthesis
Expertise & Causality: This two-step protocol is chosen for its efficiency and high functional

group tolerance. The initial annulation directly installs the required carbon framework at the

C-3 position.[8] The subsequent reduction with sodium borohydride (NaBH₄) is a mild and

highly selective method for converting aldehydes to primary alcohols without affecting the

heterocyclic core, making it a trustworthy and standard procedure in organic synthesis.

Step 1: Synthesis of 3-Formyl-imidazo[1,2-a]pyridine[8]

To a sealed tube, add ɑ-bromocinnamaldehyde (0.2 mmol, 1.0 equiv) and 2-aminopyridine

(0.2 mmol, 1.0 equiv).

Add dimethylformamide (DMF, 1.5 mL) as the solvent.

Seal the tube and place it in a preheated oil bath at 100 °C.

Stir the reaction under an oxygen atmosphere (1 atm) for 10 hours. Causality: Oxygen acts

as the oxidant in this annulation cascade.

After completion (monitored by TLC), cool the reaction to room temperature.

Add water (5 mL) and extract the product with ethyl acetate (3 x 5 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude residue by silica gel column chromatography to yield the aldehyde

intermediate.

Step 2: Reduction to Imidazo[1,2-a]pyridin-3-ylmethanol

Dissolve the 3-formyl-imidazo[1,2-a]pyridine (1.0 equiv) in methanol in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBH₄, 1.1-1.5 equiv) portion-wise, ensuring the temperature

remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and
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prevents side reactions.

After the addition is complete, remove the ice bath and stir the reaction at room temperature

for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

Quench the reaction by slowly adding water or a saturated solution of ammonium chloride.

Remove the methanol under reduced pressure.

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield

the crude product.

If necessary, purify by recrystallization or silica gel column chromatography to obtain pure

Imidazo[1,2-a]pyridin-3-ylmethanol.

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile.

Table 2: Summary of Physicochemical Data
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Property
Predicted/Experime
ntal Value

Significance in
Drug Development

Source

Melting Point (°C)

Solid at room
temperature. Data
for free base not
available. Related
derivative (α-
Methyl-imidazo[1,2-
A]pyridine-3-
methanol) melts at
141-142.5 °C.

Indicates purity
and solid-state
stability. Affects
formulation and
dissolution rate.

[9]

pKa

14.08 ± 0.10

(Predicted, acidic -

OH)

Governs the ionization

state at physiological

pH, impacting

solubility, receptor

binding, and

membrane

permeability.

[5]

LogP (Octanol/Water) 0.82660 (Predicted)

Measures lipophilicity.

A value in this range

often correlates with

good membrane

permeability and oral

absorption.

[5]

Aqueous Solubility

Good solubility and

stability noted for

derivatives. The ability

to form an HCl salt

implies solubility in

aqueous acid.

Essential for

bioavailability and

formulation. Poor

solubility is a major

hurdle in drug

development.

[10][11]

Density (g/cm³) 1.267 (Predicted)

Relevant for

formulation,

processing, and

packaging.

[5]
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Property
Predicted/Experime
ntal Value

Significance in
Drug Development

Source

Polar Surface Area

(PSA)
37.53 Å²

Predicts transport

properties. A PSA <

140 Å² is often

associated with good

cell permeability.

[5]

Hydrogen Bond

Donors
1

Influences binding

interactions with

biological targets and

affects solubility and

permeability.

[5]

Hydrogen Bond

Acceptors
2

Influences binding

interactions with

biological targets and

affects solubility and

permeability.

[5]

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is favorable for binding affinity

and oral bioavailability. |[5] |

Trustworthiness & Self-Validation: The properties listed are cross-validated where possible.

For instance, the low predicted LogP, moderate PSA, and presence of hydrogen bond

donors/acceptors are consistent with a molecule expected to have reasonable aqueous

solubility and membrane permeability, aligning with its potential as a drug scaffold. The ability

to form salts further validates its potential for formulation as a soluble drug substance.[10]

Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and quality control. While a

complete, published spectrum for this specific molecule is not available, its characteristic

features can be reliably predicted based on extensive data from closely related imidazo[1,2-

a]pyridine derivatives.[7]
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Protocol for Spectroscopic Analysis
Sample Preparation: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Use

a dilute solution in methanol or acetonitrile for MS.

Data Acquisition:

¹H NMR: Acquire a spectrum on a 400 MHz or higher spectrometer.

¹³C NMR: Acquire a proton-decoupled spectrum on the same instrument.

HRMS: Use an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to obtain a

high-resolution mass spectrum.

FTIR: Record a spectrum from 4000 to 400 cm⁻¹.

Data Interpretation (Expected Results):

¹H NMR (400 MHz, DMSO-d₆):

δ 8.3-7.2 ppm: Multiple signals corresponding to the 4 aromatic protons on the fused

ring system.

δ ~7.5 ppm: A singlet for the C2-H proton of the imidazole ring.

δ ~5.0-5.5 ppm: A triplet or broad singlet for the hydroxyl (-OH) proton, which is

exchangeable with D₂O.

δ ~4.6 ppm: A doublet for the two methylene (-CH₂) protons, coupled to the hydroxyl

proton.

¹³C NMR (100 MHz, DMSO-d₆):

δ 145-110 ppm: Signals for the 7 aromatic carbons of the imidazo[1,2-a]pyridine core.

δ ~55 ppm: A signal for the methylene carbon (-CH₂OH).

HRMS (ESI+):
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Calculated [M+H]⁺: 149.0715

Found: Should be within 5 ppm of the calculated value.

FTIR (KBr, cm⁻¹):

~3300-3100 cm⁻¹: Broad peak characteristic of O-H stretching (alcohol).

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1640, 1500 cm⁻¹: C=N and C=C stretching vibrations of the heterocyclic core.[7]

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Reactivity and Applications
The chemical reactivity of Imidazo[1,2-a]pyridin-3-ylmethanol is dictated by both the

heterocyclic core and the primary alcohol functional group, making it a highly versatile synthetic

intermediate.

Reactivity of the Scaffold
C-3 Position: While already substituted, the imidazo[1,2-a]pyridine core is electron-rich,

particularly at C-3, making it susceptible to various C-H functionalization reactions if the

position were unsubstituted.[1][6]

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is

generally less reactive than benzene. The positions are dictated by the directing effect of the

fused imidazole ring.

Reactivity of the Hydroxymethyl Group
The -CH₂OH group is a key handle for diversification. It can undergo a range of classic alcohol

transformations:

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the

corresponding 3-formyl-imidazo[1,2-a]pyridine. Stronger oxidation (e.g., with KMnO₄ or

Jones reagent) can produce the 3-carboxylic acid.
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Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids

(under Fischer or Steglich conditions) forms esters. Reaction with alkyl halides under basic

conditions (Williamson ether synthesis) forms ethers.

Halogenation: Conversion to the corresponding 3-(chloromethyl) or 3-(bromomethyl)

derivative using reagents like SOCl₂ or PBr₃ provides an electrophilic site for subsequent

nucleophilic substitution.

Imidazo[1,2-a]pyridin-3-ylmethanol

3-Formyl-imidazo[1,2-a]pyridine
(Aldehyde)

Mild Oxidation
(PCC, DMP)

Imidazo[1,2-a]pyridine-3-carboxylic Acid

Strong Oxidation
(KMnO₄)

Ester Derivatives

Esterification
(RCOCl)

Ether Derivatives

Etherification
(NaH, R-X)

3-(Halomethyl)-imidazo[1,2-a]pyridine

Halogenation
(SOCl₂, PBr₃)

Click to download full resolution via product page

Caption: Key reaction pathways for Imidazo[1,2-a]pyridin-3-ylmethanol.

Applications in Research and Development
The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore.[2] The 3-hydroxymethyl

derivative is an ideal starting point for exploring this chemical space.

Drug Discovery: This compound serves as a key building block for synthesizing libraries to

screen for various biological activities. Its derivatives are being investigated as kinase

inhibitors (e.g., targeting PDGFR), anticancer agents, and antituberculosis agents.[4][12][13]

The alcohol provides a vector for attaching different chemical moieties to probe the binding

pockets of biological targets and optimize potency, selectivity, and pharmacokinetic

properties.[11]

Materials Science: The rigid, planar, and electron-rich nature of the imidazo[1,2-a]pyridine

core makes it a candidate for developing organic materials with interesting optical or

electronic properties, such as for use in organic light-emitting diodes (OLEDs).[3]
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Conclusion
Imidazo[1,2-a]pyridin-3-ylmethanol is more than just a simple chemical compound; it is a

strategic tool for innovation in the chemical and pharmaceutical sciences. Its well-defined

physicochemical properties—including favorable lipophilicity and hydrogen bonding capacity—

make it an attractive scaffold for drug design. The presence of the C-3 hydroxymethyl group

provides a reliable synthetic handle for extensive chemical modification, enabling the rapid

generation of diverse molecular libraries. Grounded in robust and validated synthetic protocols,

this building block offers researchers an efficient pathway to explore new chemical space and

develop next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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